![molecular formula C16H19NO3S B2685441 N-(2-methoxyethyl)-4'-methyl-[1,1'-biphenyl]-4-sulfonamide CAS No. 667911-75-3](/img/structure/B2685441.png)

N-(2-methoxyethyl)-4'-methyl-[1,1'-biphenyl]-4-sulfonamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

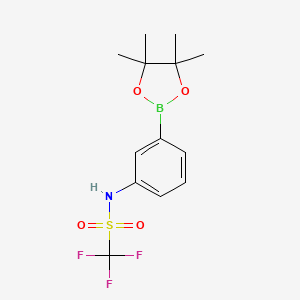

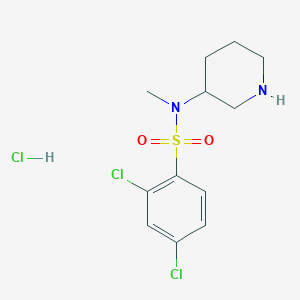

“N-(2-methoxyethyl)-4’-methyl-[1,1’-biphenyl]-4-sulfonamide” is a complex organic compound. It contains a biphenyl group, which is two benzene rings connected by a single bond, a sulfonamide group, which is a sulfur atom double-bonded to an oxygen atom and single-bonded to two other groups, and a methoxyethyl group, which is an ether derived from methanol and ethanol .

Molecular Structure Analysis

The molecular structure of this compound would likely be complex due to the presence of multiple functional groups. The biphenyl group could potentially introduce steric hindrance and affect the overall shape and properties of the molecule .Chemical Reactions Analysis

The chemical reactions involving this compound would depend on the specific conditions and reagents used. The presence of the sulfonamide group could potentially make this compound reactive towards bases or nucleophiles .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure. Factors such as polarity, molecular weight, and functional groups would all play a role .科学的研究の応用

Antitumor Applications

Sulfonamide compounds, including N-(2-methoxyethyl)-4'-methyl-[1,1'-biphenyl]-4-sulfonamide, have been evaluated for their antitumor properties. High-density oligonucleotide microarray analysis has been used to characterize antitumor sulfonamides based on gene expression changes, highlighting the essential pharmacophore structure and drug-sensitive cellular pathways for antitumor activity. This approach has provided insights into the molecular mechanisms of action of these compounds in cancer treatment (Owa et al., 2002).

Antibiotic Degradation

Research on sulfonamide antibiotics, which are known for their persistence in the environment and potential for promoting antibiotic resistance, has identified microbial strategies for their degradation. Studies have shown that certain Microbacterium species can degrade sulfonamides through ipso-hydroxylation followed by fragmentation, highlighting a novel pathway for eliminating these compounds from the environment (Ricken et al., 2013).

Drug Metabolism

The application of biocatalysis to drug metabolism has been demonstrated through the preparation of mammalian metabolites of biaryl-bis-sulfonamide compounds using microbial systems. This approach enables the production of significant amounts of drug metabolites, facilitating their structural characterization and supporting clinical investigations (Zmijewski et al., 2006).

Antimicrobial Activities

Sulfonamides, including N-(2-methoxyethyl)-4'-methyl-[1,1'-biphenyl]-4-sulfonamide, possess broad antimicrobial activities against pathogenic strains of both gram-positive and gram-negative bacteria. These compounds have been effective in treating various infectious diseases, such as malaria, urinary tract infections, and respiratory tract infections. Novel sulfonamides have shown good antimicrobial activities in experimental studies (Ahmad & Farrukh, 2012).

作用機序

Safety and Hazards

将来の方向性

特性

IUPAC Name |

N-(2-methoxyethyl)-4-(4-methylphenyl)benzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H19NO3S/c1-13-3-5-14(6-4-13)15-7-9-16(10-8-15)21(18,19)17-11-12-20-2/h3-10,17H,11-12H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XVUNRWYNNAVEIQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C2=CC=C(C=C2)S(=O)(=O)NCCOC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H19NO3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

305.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(2-methoxyethyl)-4'-methyl-[1,1'-biphenyl]-4-sulfonamide | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(E)-N-(4-chlorobenzo[d]thiazol-7-yl)-3-(3-nitrophenyl)acrylamide](/img/structure/B2685362.png)

![4-[(3-Methyl-2,4,5-trioxoimidazolidin-1-yl)methyl]benzoic acid](/img/structure/B2685366.png)

![4-({4-[(3,5-dimethyl-1H-pyrazol-1-yl)carbonyl]-1-ethyl-1H-pyrazol-3-yl}sulfonyl)thiomorpholine](/img/structure/B2685367.png)

![N,N-Diethyl-3-(4-isobutyl-5-mercapto-4H-[1,2,4]triazol-3-yl)-benzenesulfonamide](/img/structure/B2685371.png)

![N,N-dibenzyl-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B2685373.png)

![N-[1-(tert-butyl)-3-(4-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]-4-fluorobenzenecarboxamide](/img/structure/B2685376.png)

![3-[[1-(2-Oxopiperidin-3-yl)piperidin-4-yl]methyl]quinazolin-4-one](/img/structure/B2685380.png)